

In-Depth Technical Guide: 4,6-dichloro-2H-thiochromene-3-carbaldehyde

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Compound of Interest

Compound Name: 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Cat. No.: B1305083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-dichloro-2H-thiochromene-3-carbaldehyde**, including its chemical identity, potential synthesis, and the biological activities associated with the broader class of thiochromenes. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identification and Suppliers

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a halogenated heterocyclic compound. Its core structure is a thiochromene ring, which is a sulfur-containing analog of chromene. The presence of two chlorine atoms and a carbaldehyde group suggests its potential as a versatile intermediate for further chemical modifications.

Identifier	Value
IUPAC Name	4,6-dichloro-2H-thiochromene-3-carbaldehyde
CAS Number	54949-15-4[1][2]
Molecular Formula	C ₁₀ H ₆ Cl ₂ OS[1][2]
Molecular Weight	245.13 g/mol [1][2]

Table 1: Chemical Identifiers for **4,6-dichloro-2H-thiochromene-3-carbaldehyde**

Supplier	Product Name	CAS Number
Santa Cruz Biotechnology, Inc.	4,6-Dichloro-2H-thiochromene-3-carbaldehyde	54949-15-4[1]
ChemScene	4,6-Dichloro-2H-thiochromene-3-carbaldehyde	54949-15-4[2]

Table 2: Commercial Suppliers

Physicochemical Properties

Specific experimental data on the physicochemical properties of **4,6-dichloro-2H-thiochromene-3-carbaldehyde** is not readily available in the public domain. However, for context and comparison, the table below lists properties for a structurally related chromene derivative. Researchers should determine the properties of the target compound experimentally.

Property	Value (for 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde)
Molecular Formula	C ₁₀ H ₅ FO ₃ [3]
Molecular Weight	192.15 g/mol [3]
Crystal System	Monoclinic[3]
Temperature	100 K[3]

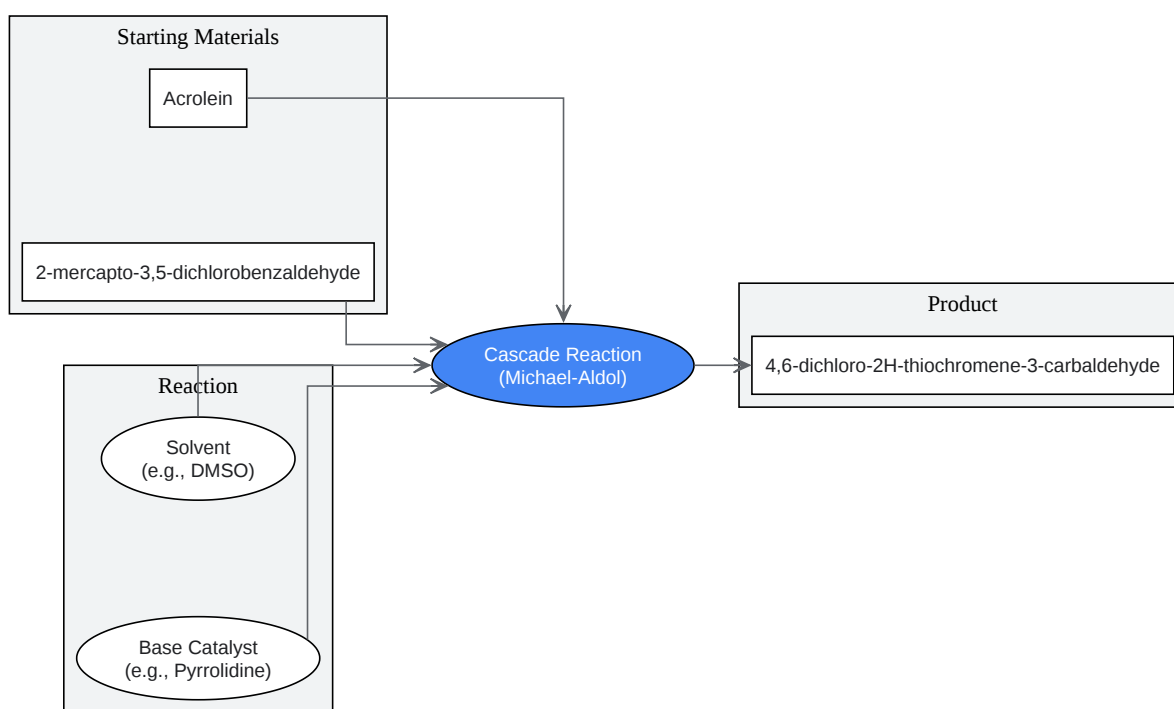
Table 3: Physicochemical Data of a Related Chromene Derivative

Potential Synthesis: An Experimental Protocol

While a specific protocol for the synthesis of **4,6-dichloro-2H-thiochromene-3-carbaldehyde** is not detailed in the available literature, a general and plausible synthetic route can be extrapolated from established methods for synthesizing substituted 2H-thiochromenes. A

common approach involves the reaction of a substituted 2-mercaptobenzaldehyde with an appropriate α,β -unsaturated aldehyde.

Reaction Scheme:



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Caption: Proposed synthesis of **4,6-dichloro-2H-thiochromene-3-carbaldehyde**.

Detailed Methodology:

- **Reaction Setup:** To a solution of 2-mercapto-3,5-dichlorobenzaldehyde (1.0 eq) in an appropriate solvent such as dimethyl sulfoxide (DMSO), add a catalytic amount of a base like pyrrolidine (0.1 eq).
- **Addition of Reagent:** To the stirred solution, add acrolein (1.1 eq) dropwise at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **4,6-dichloro-2H-thiochromene-3-carbaldehyde**.

Biological Activity of Thiochromene Scaffolds

The thiochromene core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of **4,6-dichloro-2H-thiochromene-3-carbaldehyde** has not been reported, the broader class of thiochromenes exhibits a wide range of pharmacological activities.

- **Antifungal Activity:** Several 4-chloro-2H-thiochromenes with nitrogen-containing side chains have shown potent inhibitory activities against various fungal pathogens, including *Candida albicans*, *Cryptococcus neoformans*, and *Candida tropicalis*.^[4]
- **Antibacterial Activity:** Thiochromene derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.^[4]
- **Anticancer Properties:** Certain substituted thiochromenes have been investigated for their potential as anticancer agents.
- **Antiviral and Anti-parasitic Activities:** The diverse pharmacological profile of thiochromenes also includes reports of antiviral and anti-parasitic effects.^[4]

Experimental and Drug Discovery Workflow

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graph TD; A[Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde] --> B[Purification and Characterization (NMR, MS, etc.)]; B --> C[In vitro Biological Screening (e.g., Antimicrobial, Anticancer assays)]; C --> D[Identification of 'Hit' Compound]; D --> E[Lead Optimization (SAR studies)]; E --> F[In vivo Efficacy and Toxicity Studies]; F --> G[Preclinical Development]; C -.->|Iterative Synthesis and Screening| E;
```

The flowchart illustrates the drug discovery process for 4,6-dichloro-2H-thiochromene-3-carbaldehyde. It begins with the synthesis of the compound, followed by purification and characterization using techniques like NMR and MS. The next step is in vitro biological screening, including antimicrobial and anticancer assays. This leads to the identification of a 'hit' compound, which then undergoes lead optimization through SAR studies. The process continues with in vivo efficacy and toxicity studies, culminating in preclinical development. A feedback loop labeled 'Iterative Synthesis and Screening' connects the in vitro screening and lead optimization stages.

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Caption: General workflow for drug discovery based on a thiochromene scaffold.

This guide provides a starting point for researchers and drug development professionals interested in **4,6-dichloro-2H-thiochromene-3-carbaldehyde**. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a lead compound in various therapeutic areas.

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